molecular formula C10H10N4O2S B2548873 N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173245-87-8

N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2548873
CAS No.: 1173245-87-8
M. Wt: 250.28
InChI Key: FOKVCSOTDLRTCE-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic chemical compound featuring a hybrid structure combining thiophene and pyrazole heterocycles, joined by a carboxamide linker. This molecular architecture is of significant interest in medicinal chemistry and chemical biology, as similar scaffolds are frequently explored for their potential to modulate various biological targets. Compounds integrating thiophene and pyrazole cores have been investigated for a wide spectrum of biological activities. Research on analogous structures has shown promise in areas such as antimicrobial agents, with some pyrazole-carboxamide derivatives demonstrating potent activity against fungal pathogens by potentially targeting mitochondrial function and disrupting cellular energy production . Furthermore, the thiophene-pyrazole pharmacophore is a recognized template in drug discovery. Related molecules have been identified as potent agonists for nuclear receptors like the estrogen-related receptors (ERRs), which play critical roles in regulating cellular energy metabolism, mitochondrial function, and metabolic homeostasis . The structural features of this compound also make it a valuable intermediate for further chemical exploration. It can serve as a key building block for the synthesis of more complex molecules via various catalytic cross-coupling reactions, allowing researchers to create diverse chemical libraries for screening . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-14-4-2-7(13-14)9(16)12-10-6(8(11)15)3-5-17-10/h2-5H,1H3,(H2,11,15)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKVCSOTDLRTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Compound Overview

Chemical Structure:
this compound features a pyrazole ring fused with a thiophene moiety, which is functionalized with a carboxamide group. This unique arrangement enhances its interaction with various biological targets.

Molecular Formula: C₁₂H₁₄N₄O₂S
Molecular Weight: 278.33 g/mol

Biological Activity

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may exhibit the following activities:

  • Antimicrobial Activity: Initial assays indicate potential antibacterial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anti-inflammatory Effects: Similar compounds in the pyrazole class, such as celecoxib, have demonstrated anti-inflammatory properties, suggesting that this compound may have similar effects.
  • Anticancer Potential: Research has indicated that pyrazole derivatives can inhibit tumor growth, pointing to the need for further studies on this compound's anticancer efficacy.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
  • Introduction of the Thiophene Moiety: Cross-coupling reactions, such as Suzuki or Stille coupling, are employed to incorporate the thiophene ring.
  • Carbamoyl Group Attachment: The final step involves forming the carboxamide bond using carbamoyl chloride derivatives under basic conditions.

Recent Studies

Recent literature has highlighted various biological activities associated with pyrazole derivatives:

  • A study published in PubMed reviewed the broad spectrum of biological activities exhibited by pyrazole compounds, including their use as anti-inflammatory agents and their role in cancer therapy .

Comparative Analysis

The following table summarizes related compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
CelecoxibPyrazole ringAnti-inflammatory
PhenylbutazonePyrazole ringAnalgesic
RimonabantPyrazole ringAppetite suppressant

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related pyrazole-carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(3-Carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (Target) C₁₃H₁₄N₄O₂S 290.34 Thiophene with carbamoyl group XlogP = 1.5; TPSA = 118 Ų
N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide C₁₈H₁₈O₃ 282.34 Aminophenyl group Enhanced solubility due to -NH₂ group
4-Bromo-N-(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide C₁₂H₁₁N₃OClBr 328.59 Bromo, chloro substituents High molecular weight; halogenated
4-Amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide C₁₀H₁₂N₄O₂ 220.23 Furan ring Lower MW; oxygen enhances polarity
1-(2,5,8-Trimethylnaphthalen-2-yl)-N,N,N-trimethylpyrazole-3-carboxamide C₂₀H₂₃N₃O 321.42 Naphthalene group High lipophilicity (XlogP > 3)

Functional Group Impact on Bioactivity

  • The thiophene ring contributes to π-π stacking interactions in biological systems .
  • Aminophenyl Group: In N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide, the -NH₂ group increases aqueous solubility but may reduce metabolic stability due to oxidation susceptibility .
  • However, halogens may increase toxicity risks .
  • Furan-Containing Analogs: The oxygen atom in the furan ring of 4-amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide introduces polarity, favoring solubility but possibly reducing blood-brain barrier penetration .

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